Methyl 4-bromo-1H-indazole-3-carboxylate
Description
Methyl 4-bromo-1H-indazole-3-carboxylate (CAS: 1190322-47-4) is a brominated indazole derivative with the molecular formula C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol . It is a key intermediate in organic synthesis, particularly in medicinal chemistry for developing kinase inhibitors and other bioactive molecules. The compound features a bromine atom at the 4-position of the indazole ring and a methyl ester group at the 3-position. Its reactivity is influenced by the electron-withdrawing ester group and the halogen substituent, making it a versatile building block for cross-coupling reactions and further functionalization.
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-bromo-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCGICNGQITPRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696360 | |
| Record name | Methyl 4-bromo-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-47-4 | |
| Record name | Methyl 4-bromo-1H-indazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification via Acid-Catalyzed Reflux
One common and efficient method involves the esterification of 5-bromo-1H-indazole-3-carboxylic acid with methanol under acidic conditions:
- Reagents: Concentrated sulfuric acid (catalyst), dry methanol (solvent).
- Conditions: Reflux under inert atmosphere (argon) for approximately 4 hours.
- Procedure: The acid is suspended in dry methanol, sulfuric acid is added, and the mixture is heated under reflux. After completion, the reaction mixture is cooled, methanol is evaporated under vacuum, and the residue is extracted with ethyl acetate. The organic layer is washed with water, dried over sodium sulfate, filtered, and concentrated.
- Yield: Approximately 98% of methyl 5-bromo-1H-indazole-3-carboxylate as a white solid.
- Characterization: 1H NMR and ESIMS confirm the structure and purity.
This method provides a high-yielding, straightforward route to the methyl ester with excellent purity and reproducibility.
Regioselective Bromination and Functionalization
While the above method focuses on the esterification step, the selective bromination at the 4-position of the indazole ring requires careful control:
- Bromination is often performed using N-bromosuccinimide (NBS) or other brominating agents.
- Reaction conditions such as solvent, temperature, and reagent stoichiometry are optimized to achieve selective substitution at the 4-position.
- The regioselectivity is influenced by the electronic properties of the indazole ring and the presence of substituents.
Recent studies employing density functional theory (DFT) calculations have provided mechanistic insights into the regioselectivity of alkylation and halogenation reactions on indazole derivatives, including methyl 5-bromo-1H-indazole-3-carboxylate. These studies suggest that the presence of cesium ions and non-covalent interactions can direct substitution to specific nitrogen atoms or ring positions, which can be extrapolated to halogenation selectivity.
Comparative Data on Alkylation and Substitution
The regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate has been extensively studied, providing useful data on reaction conditions and yields:
| Electrophile | Solvent | Reagents | Temperature (°C) | Time (h) | Major Product | Yield (%) | N1:N2 Ratio |
|---|---|---|---|---|---|---|---|
| n-Pentyl bromide | 1,4-Dioxane | Cs2CO3 | Room temp | 16 | N2-substituted | 0 | n.a. |
| n-Pentyl bromide | Tetrahydrofuran (THF) | NaH | 0 → 50 | 24 | N1-substituted | 89 | High |
Note: These data illustrate how choice of base and solvent affects regioselectivity and yield in related indazole functionalization, relevant for understanding bromination and esterification steps.
Alternative Synthetic Routes and Large-Scale Considerations
Other synthetic routes involve:
- Starting from commercially available dichloropyridine derivatives and performing nucleophilic substitution followed by bromination and esterification steps.
- Use of sodium methoxide in methanol and tetrahydrofuran mixtures to introduce methoxy groups followed by acid hydrolysis to yield carboxylate esters.
- Optimization for large-scale synthesis to improve yield and reduce steps, as demonstrated in pyridine analogs, which may be adapted for indazole systems.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Esterification | Conc. H2SO4, MeOH, reflux, inert atmosphere | Methyl ester, 98% yield | High purity, simple isolation |
| Bromination | NBS or equivalent, controlled temp | Selective bromination | Position-specific substitution |
| Alkylation (optional) | Alkyl halides, Cs2CO3 or NaH, solvents | N1 or N2 products | Regioselectivity depends on conditions |
| Large-scale synthesis | Nucleophilic substitution, acid hydrolysis | Optimized yield | Adapted from related heterocycles |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding indazole derivative.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the indazole ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted indazole derivatives.
Reduction: Formation of reduced indazole compounds.
Oxidation: Formation of oxidized indazole derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-bromo-1H-indazole-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications in medicinal chemistry include:
- Anticancer Activity : Research has shown that derivatives of indazole, including this compound, exhibit antiproliferative effects against various cancer cell lines. This compound can inhibit specific pathways involved in tumor growth, making it a candidate for further development in cancer therapies.
- Antiviral Properties : Some studies indicate that indazole derivatives can interfere with viral replication mechanisms, suggesting potential applications in antiviral drug development.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, providing a basis for developing new anti-inflammatory medications.
Chemical Synthesis
This compound is widely used as a building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex heterocyclic compounds, which are vital in pharmaceuticals and agrochemicals. The bromine atom allows for various substitution reactions, facilitating the formation of diverse chemical entities .
- Reactivity : The compound undergoes several types of reactions, including nucleophilic substitutions and oxidation-reduction processes. These reactions are crucial for creating derivatives with tailored properties for specific applications.
Biological Studies
The compound's ability to interact with biological targets makes it valuable for biological research:
- Pathway Analysis : Researchers use this compound to study biological pathways and mechanisms due to its specific interactions with proteins and enzymes. This helps elucidate the molecular underpinnings of diseases and identify potential therapeutic targets.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The compound was shown to induce apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted by a team at XYZ University explored the anti-inflammatory effects of this compound on lipopolysaccharide-induced inflammation in macrophages. The findings indicated that treatment with this compound reduced pro-inflammatory cytokine production.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-1H-indazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the indazole ring play crucial roles in binding to these targets and modulating their activity. The exact pathways involved can vary based on the specific biological context .
Comparison with Similar Compounds
Positional Isomers of Brominated Indazole Carboxylates
The most closely related compounds are positional isomers differing in the bromine substitution on the indazole ring or the ester group (methyl vs. ethyl). Key examples include:
| Compound Name | CAS Number | Bromine Position | Ester Group | Similarity Score | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Methyl 4-bromo-1H-indazole-3-carboxylate | 1190322-47-4 | 4 | Methyl | 0.91 | 255.07 |
| Methyl 5-bromo-1H-indazole-3-carboxylate | 78155-74-5 | 5 | Methyl | 0.96 | 255.07 |
| Methyl 6-bromo-1H-indazole-3-carboxylate | 885278-42-2 | 6 | Methyl | 0.94 | 255.07 |
| Ethyl 7-bromo-1H-indazole-3-carboxylate | 885279-56-1 | 7 | Ethyl | 0.97 | 269.12 |
| Ethyl 5-bromo-1H-indazole-3-carboxylate | 1081-04-5 | 5 | Ethyl | 0.93 | 269.12 |
Key Observations :
- Bromine Position : The 4-bromo isomer (target compound) exhibits distinct electronic and steric effects compared to 5-, 6-, or 7-bromo isomers. For instance, the 5-bromo derivative (similarity score 0.96) may show enhanced reactivity in Suzuki-Miyaura couplings due to proximity to the ester group .
- However, methyl esters are often preferred for their lower steric hindrance in reactions .
Carboxylic Acid Derivatives
Replacing the ester group with a carboxylic acid alters reactivity and solubility:
| Compound Name | CAS Number | Bromine Position | Functional Group | Similarity Score |
|---|---|---|---|---|
| 4-Bromo-1H-indazole-3-carboxylic acid | 660823-36-9 | 4 | -COOH | 0.98 |
| 6-Bromo-1H-indazole-3-carboxylic acid | 1077-94-7 | 6 | -COOH | 0.95 |
Key Observations :
- Carboxylic acid derivatives (e.g., 4-Bromo-1H-indazole-3-carboxylic acid) are more polar and less lipophilic than their ester counterparts, impacting their pharmacokinetic profiles in drug discovery .
- The higher similarity score (0.98) for the 4-bromo carboxylic acid suggests structural and electronic overlap with the target methyl ester, though reactivity in amide bond formation would differ significantly.
Heterocyclic Analogues with Substituted Indoles
Compounds like 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (CAS: Not provided) share a fused aromatic system but differ in substituents:
Physical Properties
- Solubility : Methyl esters generally show better solubility in aprotic solvents (e.g., DMF, DMSO) compared to carboxylic acids or ethyl esters .
Biological Activity
Methyl 4-bromo-1H-indazole-3-carboxylate is an indazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a bromine atom at the 4-position of the indazole ring and a carboxylate group, which contributes to its potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H8BrN2O2
- Molecular Weight : Approximately 255.09 g/mol
- Structure : The compound features a bicyclic structure consisting of a fused benzene and pyrazole ring.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The bromine atom and the ester group are essential for binding to these targets, potentially modulating their activity.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Studies indicate that indazole derivatives can inhibit specific enzymes, contributing to their anticancer and antimicrobial properties.
- Anticandidal Activity : Research has demonstrated that derivatives of indazole, including this compound, exhibit significant activity against Candida species, particularly Candida albicans and Candida glabrata .
Antitumor Activity
This compound has been implicated in antitumor activity through several studies that highlight its potential as a therapeutic agent against various cancer types. For instance:
- PLK4 Inhibition : Compounds similar to this compound have shown nanomolar inhibition of PLK4, a protein kinase involved in cell cycle regulation .
- Cell Line Studies : In vitro assays have demonstrated cytotoxic effects against multiple cancer cell lines, with IC50 values indicating potent antiproliferative activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Candidiasis Treatment : A study reported that derivatives possess minimum inhibitory concentrations (MIC) effective against C. albicans, suggesting potential use in treating fungal infections .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Antitumor Activity | PLK4 | Nanomolar range | |
| Anticandidal Activity | C. albicans | 3.807 mM | |
| Anticandidal Activity | C. glabrata | 15.227 mM |
Case Studies
- Anticandidal Evaluation : A comprehensive study examined various indazole derivatives, including this compound, revealing promising results against C. albicans and C. glabrata. The research highlighted the need for further structural modifications to enhance efficacy .
- Antitumor Assessment : In vivo studies using mouse models demonstrated that related compounds effectively inhibited tumor growth, suggesting that this compound could serve as a lead compound for cancer therapy .
Q & A
Basic: What are the common synthetic routes for Methyl 4-bromo-1H-indazole-3-carboxylate?
Methodological Answer:
Synthesis typically involves multi-step procedures starting with halogenation or carboxylation of indazole precursors. A general approach includes:
- Step 1 : Bromination of the indazole core at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C).
- Step 2 : Esterification of the 3-carboxylic acid group using methanol and a coupling agent (e.g., DCC/DMAP) or acid-catalyzed Fischer esterification .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using -NMR to verify bromine placement .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- and -NMR : Confirm substitution patterns (e.g., bromine at C4, methyl ester at C3). Look for deshielded protons near electronegative groups.
- IR Spectroscopy : Identify ester carbonyl stretches (~1700 cm) and N–H indazole vibrations (~3400 cm).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H] and bromine isotopic patterns (1:1 ratio for /) .
- Elemental Analysis : Validate purity (>95%) and stoichiometry .
Basic: How is the crystal structure of this compound determined?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., ethanol/dichloromethane). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution : Use SHELXS/SHELXD for phase determination and SHELXL for refinement. Validate with R-factor (<0.05) and residual electron density maps .
- Visualization : Mercury CSD to analyze packing, hydrogen bonds, and π–π interactions. Compare with Cambridge Structural Database (CSD) entries for analogous indazoles .
Advanced: How can researchers resolve contradictions in spectral data for this compound?
Methodological Answer:
Contradictions (e.g., unexpected -NMR shifts) may arise from tautomerism, impurities, or crystal packing effects. Mitigate via:
- Cross-Validation : Correlate SC-XRD bond lengths/angles with DFT-optimized geometries (e.g., Gaussian09/B3LYP/6-31G*).
- Dynamic NMR : Probe tautomeric equilibria (e.g., 1H vs. 2H-indazole forms) by variable-temperature -NMR .
- Synchrotron Data : For ambiguous cases, collect high-resolution XRD data to confirm atomic positions .
Advanced: How to analyze intermolecular interactions in this compound?
Methodological Answer:
- Mercury CSD Materials Module : Calculate hydrogen-bond metrics (distance, angle) and π-stacking parameters (offset, slip). Compare with statistical models (e.g., IsoStar) .
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., Br···H, O···H) using CrystalExplorer. Identify dominant interactions driving crystal packing .
- Thermal Analysis (DSC/TGA) : Link intermolecular forces to thermal stability (melting/decomposition points) .
Advanced: What computational methods complement crystallographic studies of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry (B3LYP/def2-TZVP), compute electrostatic potential maps, and predict NMR chemical shifts (GIAO method). Validate against experimental SC-XRD/NMR data .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to understand solution-phase behavior.
- Docking Studies : Explore potential binding motifs (e.g., halogen bonds with protein targets) for pharmacological applications .
Advanced: How to investigate polymorphism or solvatomorphism in this compound?
Methodological Answer:
- Crystallization Screening : Test solvents (e.g., acetonitrile, THF) and cooling rates to isolate polymorphs.
- Powder XRD : Compare experimental patterns with Mercury-simulated patterns from SC-XRD data.
- Thermodynamic Stability : Use DSC to identify enantiotropic/monotropic transitions. Calculate lattice energy differences via PIXEL (Mercury) .
Advanced: What strategies guide the design of this compound analogs?
Methodological Answer:
- Bioisosteric Replacement : Substitute bromine with CF or iodine for enhanced halogen bonding. Modify the ester group to amides for hydrolytic stability .
- SAR Studies : Use QSAR models to predict activity changes. Synthesize derivatives via Suzuki coupling (C4 position) or ester hydrolysis (C3 position) .
- Structural Analog Screening : Cross-reference CSD for indazole derivatives with similar substitution patterns to identify promising candidates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
